molecular formula C11H12N4O3 B12320576 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-41-6

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B12320576
CAS No.: 1206969-41-6
M. Wt: 248.24 g/mol
InChI Key: SKTTZDUGDUAANC-UHFFFAOYSA-N
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Description

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features, which include a triazole ring fused to a pyridine ring, and an isobutyramido group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with isobutyryl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted triazolopyridines .

Scientific Research Applications

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidines

Uniqueness

3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the isobutyramido group, which imparts specific steric and electronic properties.

Properties

CAS No.

1206969-41-6

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-6(2)9(16)12-11-14-13-8-7(10(17)18)4-3-5-15(8)11/h3-6H,1-2H3,(H,17,18)(H,12,14,16)

InChI Key

SKTTZDUGDUAANC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O

Origin of Product

United States

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